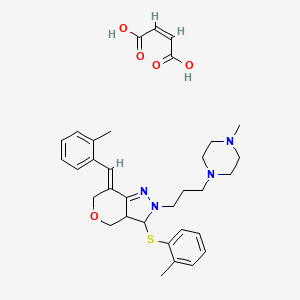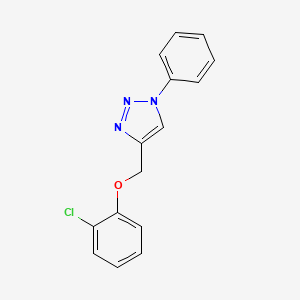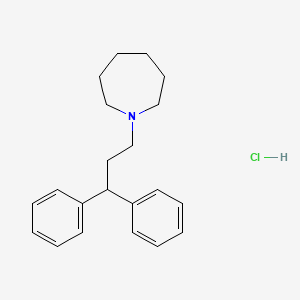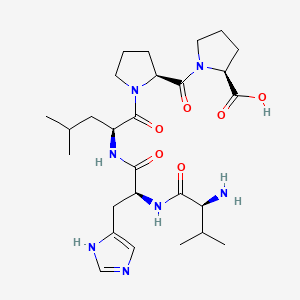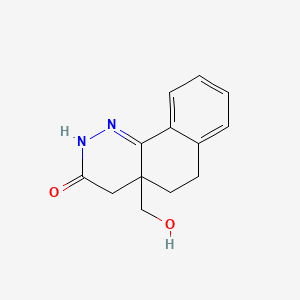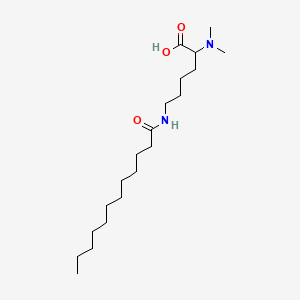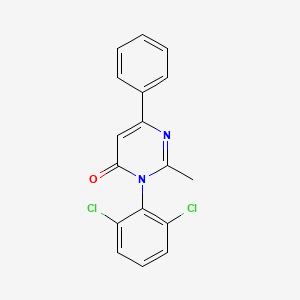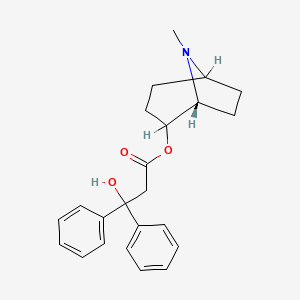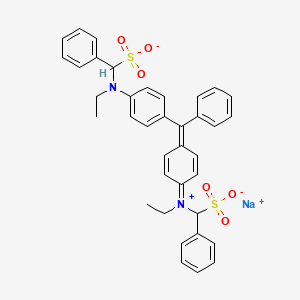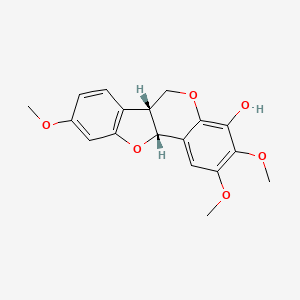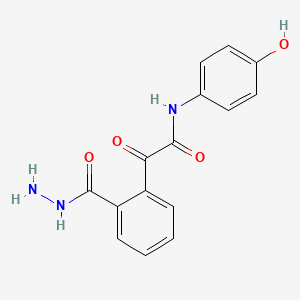
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety linked to a hydrazide group through an oxoacetyl bridge, which is further connected to a 4-hydroxyphenyl group. The unique structure of this compound imparts it with significant biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction is generally carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and other substituted derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazones: Compounds with similar hydrazide functional groups.
Quinazolines: Compounds with similar structural motifs and biological activities.
Schiff Bases: Compounds with similar synthetic routes and applications.
Uniqueness
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide is unique due to its specific combination of functional groups, which imparts it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
93628-91-2 |
|---|---|
Formule moléculaire |
C15H13N3O4 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
2-[2-(hydrazinecarbonyl)phenyl]-N-(4-hydroxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C15H13N3O4/c16-18-14(21)12-4-2-1-3-11(12)13(20)15(22)17-9-5-7-10(19)8-6-9/h1-8,19H,16H2,(H,17,22)(H,18,21) |
Clé InChI |
HLFGKQQLXCFVEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C(=O)NC2=CC=C(C=C2)O)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


